N'-[(E)-anthracen-9-ylmethylidene]-2-(3-bromophenoxy)butanehydrazide
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Overview
Description
N’~1~-[(E)-1-(9-anthryl)methylidene]-2-(3-bromophenoxy)butanohydrazide is an organic compound that features a complex structure with both aromatic and aliphatic components. The compound is characterized by the presence of an anthryl group, a bromophenoxy group, and a butanohydrazide moiety. This unique combination of functional groups makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’~1~-[(E)-1-(9-anthryl)methylidene]-2-(3-bromophenoxy)butanohydrazide typically involves multiple steps:
Formation of the Anthryl Aldehyde: The anthryl group is introduced through the formation of an anthryl aldehyde, which can be synthesized from anthracene via oxidation reactions.
Preparation of the Bromophenoxy Butanoic Acid: The bromophenoxy group is introduced by reacting 3-bromophenol with butanoic acid under esterification conditions.
Condensation Reaction: The final step involves the condensation of the anthryl aldehyde with the bromophenoxy butanoic acid hydrazide under acidic or basic conditions to form the desired hydrazide compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The anthryl group can undergo oxidation reactions, leading to the formation of anthraquinone derivatives.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
N’~1~-[(E)-1-(9-anthryl)methylidene]-2-(3-bromophenoxy)butanohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(9-anthryl)methylidene]-2-(3-bromophenoxy)butanohydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or metabolic processes, depending on its specific interactions with cellular components.
Comparison with Similar Compounds
(E)-1-(9-anthryl)-2-(4-nitrophenyl)ethene: Shares the anthryl group but differs in the presence of a nitrophenyl group instead of a bromophenoxy group.
1-(9-anthryl)-2-(1-naphthyl)ethylene: Similar anthryl group but with a naphthyl group instead of a bromophenoxy group.
Uniqueness: N’~1~-[(E)-1-(9-anthryl)methylidene]-2-(3-bromophenoxy)butanohydrazide is unique due to its combination of an anthryl group, a bromophenoxy group, and a butanohydrazide moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C25H21BrN2O2 |
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Molecular Weight |
461.3 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-bromophenoxy)butanamide |
InChI |
InChI=1S/C25H21BrN2O2/c1-2-24(30-20-11-7-10-19(26)15-20)25(29)28-27-16-23-21-12-5-3-8-17(21)14-18-9-4-6-13-22(18)23/h3-16,24H,2H2,1H3,(H,28,29)/b27-16+ |
InChI Key |
FTDAVKSUAQDTFW-JVWAILMASA-N |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=C2C=CC=CC2=CC3=CC=CC=C31)OC4=CC(=CC=C4)Br |
Canonical SMILES |
CCC(C(=O)NN=CC1=C2C=CC=CC2=CC3=CC=CC=C31)OC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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